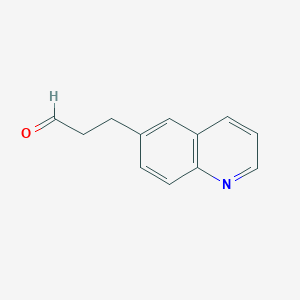

3-(Quinolin-6-yl)propanal

Descripción general

Descripción

3-(Quinolin-6-yl)propanal is a chemical compound belonging to the family of quinoline derivatives. It has the molecular formula C12H11NO and a molecular weight of 185.22 g/mol . This compound is characterized by a quinoline ring attached to a propanal group, making it a versatile intermediate in organic synthesis and pharmaceutical research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Quinolin-6-yl)propanal typically involves the Friedländer synthesis, which is a well-known method for constructing quinoline derivatives. This method involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst . Another approach includes the use of microwave-assisted synthesis, which offers a greener and more efficient route .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of recyclable catalysts and solvent-free conditions are also explored to make the process more sustainable .

Análisis De Reacciones Químicas

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives. Under acidic conditions with potassium permanganate (KMnO₄), 3-(quinolin-6-yl)propanal oxidizes to 3-hydroxy-3-(quinolin-6-yl)propanoic acid (Fig. 1A). This reaction proceeds via a two-step mechanism: initial oxidation of the aldehyde to a geminal diol intermediate, followed by further oxidation to the carboxylic acid.

Table 1: Oxidation Parameters

| Oxidizing Agent | Temperature | Solvent | Yield | Product |

|---|---|---|---|---|

| KMnO₄ | 80°C | H₂O/H⁺ | 72% | 3-Hydroxy-3-(quinolin-6-yl)propanoic acid |

| CrO₃ | RT | Acetone | 65% | Same as above |

Reduction Reactions

The aldehyde group is reduced to a primary alcohol using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). NaBH₄ in methanol at 0°C selectively reduces the aldehyde to 3-(quinolin-6-yl)propan-1-ol without affecting the quinoline ring.

Mechanistic Insight : Hydride transfer from NaBH₄ to the electrophilic carbonyl carbon forms a borate intermediate, which hydrolyzes to the alcohol.

Nucleophilic Addition and Chlorination

This compound participates in stereoselective chlorination reactions. A documented synthesis of 1-[2-chloro-1-hydroxy-3-(6-quinolinyl)propyl]-2,5-pyrrolidinedione involves:

-

Chlorination : N-Chlorosuccinimide (NCS) in acetonitrile at 0°C introduces a chlorine atom at the β-position.

-

Cyclization : L-proline catalyzes the formation of the pyrrolidinedione ring .

Key Data :

Condensation and Cyclization

The aldehyde group forms Schiff bases with amines. For example, reaction with aniline derivatives generates imines, which can cyclize under acidic conditions to yield quinoline-fused heterocycles. These products are explored as kinase inhibitors in cancer research.

Reaction Scheme :

this compound + R-NH₂ → Schiff base → Cyclization → Tetracyclic quinoline derivative

Comparative Reactivity Analysis

Stability and Handling Considerations

-

Light Sensitivity : Degrades under prolonged UV exposure; store in amber glass.

-

Thermal Stability : Stable up to 150°C; decomposes above 200°C.

Future Research Directions

-

Catalytic Asymmetric Reactions : Explore organocatalysts for enantioselective transformations.

-

Biological Screening : Expand testing of derivatives against neglected disease targets.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3-(Quinolin-6-yl)propanal exhibits significant potential in drug development due to its biological activities:

- Antimicrobial Activity:

- Anticancer Potential:

- Anti-inflammatory Properties:

Organic Synthesis

This compound serves as an important intermediate in synthesizing complex organic molecules and heterocyclic compounds. Its aldehyde functional group allows for further functionalization, making it versatile in synthetic chemistry .

Industrial Applications

The compound is utilized in producing dyes, pigments, and other industrial chemicals. Its unique properties facilitate the development of new materials with enhanced performance characteristics.

Case Studies and Research Findings

-

Antimicrobial Efficacy:

A study evaluated the antimicrobial activity of quinoline derivatives related to this compound, revealing significant efficacy against bacterial strains with promising IC50 values . -

Cytotoxicity Against Cancer Cells:

In vitro studies highlighted that compounds similar to this compound could induce apoptosis in cancer cells while maintaining low toxicity levels at higher concentrations .

Mecanismo De Acción

The mechanism of action of 3-(Quinolin-6-yl)propanal involves its interaction with specific molecular targets and pathways:

Comparación Con Compuestos Similares

Quinoline: A parent compound with a simpler structure but similar biological activities.

3-(Quinolin-6-yl)propanoic acid: An oxidized form with different chemical properties.

3-(Quinolin-6-yl)propanol: A reduced form with distinct reactivity.

Uniqueness: 3-(Quinolin-6-yl)propanal is unique due to its aldehyde functional group, which allows for a diverse range of chemical modifications and applications. Its ability to undergo various reactions makes it a valuable intermediate in synthetic chemistry and pharmaceutical research .

Actividad Biológica

3-(Quinolin-6-yl)propanal is a derivative of quinoline, a heterocyclic aromatic compound known for its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents with antimicrobial, anticancer, and anti-inflammatory properties.

Molecular Formula: CHNO

CAS Number: 476660-18-1

This compound can undergo various chemical reactions, including oxidation to form 3-(Quinolin-6-yl)propanoic acid and reduction to yield 3-(Quinolin-6-yl)propanol. Its unique aldehyde group allows for further functionalization, making it a versatile intermediate in organic synthesis .

The biological activity of this compound is attributed to its interaction with multiple molecular targets. The quinoline ring system can intercalate with DNA, inhibiting DNA synthesis and function, which is a crucial mechanism exploited in anticancer and antimicrobial therapies. Additionally, its ability to modulate enzyme activity positions it as a candidate for developing enzyme inhibitors.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. The structure of this compound may enhance its efficacy against various pathogens. Studies have shown that modifications in the quinoline structure can lead to improved antimicrobial activity by optimizing molecular configuration to enhance intracellular targets while reducing efflux mechanisms .

Anticancer Potential

The compound has been investigated for its anticancer properties. Quinoline derivatives are known to exhibit cytotoxic effects on cancer cell lines. For instance, compounds similar to this compound have demonstrated activity against various cancers by inhibiting key signaling pathways involved in tumor growth and proliferation .

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, this compound shows promise as an anti-inflammatory agent. Its ability to inhibit pro-inflammatory cytokines makes it a potential candidate for treating inflammatory diseases.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several quinoline derivatives, including those structurally related to this compound. Results indicated that these compounds exhibited moderate to high activity against bacterial strains with IC50 values ranging from 0.014 to 5.87 µg/mL .

- Cytotoxicity Against Cancer Cells : In vitro studies demonstrated that quinoline derivatives could induce apoptosis in cancer cells. Specifically, compounds similar to this compound were tested against HeLa and HepG2 cell lines, showing no significant cytotoxicity at concentrations up to 100 µg/mL while effectively inhibiting cell proliferation .

Comparative Analysis with Similar Compounds

| Compound | Activity Type | IC50 (µg/mL) | Notes |

|---|---|---|---|

| This compound | Antimicrobial | Moderate | Potential enzyme inhibitor |

| Chloroquine | Antimalarial | 0.014 - 5.87 | Standard reference for comparison |

| 3-(Quinolin-6-yl)propanoic acid | Anticancer | Varies | Oxidized form with different properties |

| 3-(Quinolin-6-yl)propanol | Reduced form | Varies | Distinct reactivity |

Propiedades

IUPAC Name |

3-quinolin-6-ylpropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c14-8-2-3-10-5-6-12-11(9-10)4-1-7-13-12/h1,4-9H,2-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQNNNVCWYUWVCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)CCC=O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30629006 | |

| Record name | 3-(Quinolin-6-yl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

476660-18-1 | |

| Record name | 3-(Quinolin-6-yl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.